molecular formula C15H13Cl2NO2 B4400820 N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide

N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide

Cat. No.: B4400820
M. Wt: 310.2 g/mol
InChI Key: AIRNHWMARKRYGI-UHFFFAOYSA-N
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Description

N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide is an organic compound characterized by the presence of a dichlorobenzyl group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-[4-[(2,3-dichlorophenyl)methoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10(19)18-12-5-7-13(8-6-12)20-9-11-3-2-4-14(16)15(11)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNHWMARKRYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide typically involves the reaction of 2,3-dichlorobenzyl chloride with 4-hydroxyacetophenone to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the dichlorobenzyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial cell membranes, leading to disruption and antimicrobial effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acetamide
  • N-{4-[(2,3-dichlorobenzyl)oxy]phenyl}propionamide
  • N-{4-[(2,3-dichlorobenzyl)oxy]phenyl}butyramide

Uniqueness

N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide
Reactant of Route 2
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N~1~-{4-[(2,3-Dichlorobenzyl)oxy]phenyl}acetamide

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